[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone
Description
[5-(1,3-Benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone is a synthetic compound featuring a pyrazole core substituted with a 1,3-benzodioxole moiety at the 5-position and a 4-(tert-butyl)phenyl methanone group at the 1-position. The 1,3-benzodioxole ring (electron-rich due to its two oxygen atoms) and the bulky tert-butyl group on the phenyl ring are critical structural motifs influencing its physicochemical and biological properties. . Its spectral characterization includes distinct NMR signals, such as a singlet for the tert-butyl group at δ 1.29 ppm and a benzodioxole OCH2O resonance at δ 5.93 ppm .
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-21(2,3)16-7-4-14(5-8-16)20(24)23-17(10-11-22-23)15-6-9-18-19(12-15)26-13-25-18/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJBBBBUXCFZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(=CC=N2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound in large quantities while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and pyrazole rings, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies focus on understanding its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Researchers are examining its efficacy and safety as a drug candidate for various diseases, leveraging its unique chemical structure to design molecules with improved pharmacological profiles.
Industry
In the industrial sector, [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone is used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific performance characteristics, such as durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone with analogs, emphasizing substituent effects on reactivity, solubility, and biological activity:
Physicochemical Properties
- Solubility : The tert-butyl group in the target compound reduces aqueous solubility compared to methoxy or trifluoromethyl analogs.
- Metabolic Stability : Benzodioxole rings are prone to oxidative metabolism, whereas trifluoromethyl groups resist degradation, as seen in ’s compound .
Biological Activity
The compound [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone (CAS No. 956181-72-9) is a pyrazole derivative known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C21H20N2O3
- Molecular Weight : 348.4 g/mol
- Structural Characteristics : The compound features a benzodioxole moiety and a tert-butyl group, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-(1,3-benzodioxol-5-yl)-1H-pyrazole with a tert-butyl phenyl ketone under controlled conditions to yield the desired methanone derivative. Various synthetic routes have been explored to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antibacterial Activity
A study highlighted that derivatives similar to this compound showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Antifungal Activity
Compounds in the same class have also been reported to possess antifungal properties, effectively inhibiting various Candida species. The presence of the benzodioxole unit is thought to enhance the antifungal activity by interacting with fungal cell membranes .
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are known for their anti-inflammatory properties. Research has indicated that similar compounds can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
The biological activities of [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Receptor Interaction : It may also modulate receptor activity related to pain and inflammation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone?
- Methodology : The compound is synthesized via multi-step reactions. A common approach involves:
Condensation : Reacting a substituted pyrazole intermediate (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole) with an acyl chloride derivative (e.g., 4-(tert-butyl)benzoyl chloride) in chloroform.
Coupling : Triethylamine is added as a base to facilitate nucleophilic substitution.
Purification : Washing with NaHCO₃ solution to remove unreacted acid, followed by drying (Na₂SO₄) and vacuum evaporation .
- Key Considerations : Reaction time (e.g., 18 hours at room temperature) and stoichiometric ratios (1:1 molar ratio of reactants) are critical for yield optimization.
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., tert-butyl protons at δ 1.29 ppm, benzodioxolyl protons at δ 5.93 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 480.28 for C₂₅H₂₈N₄O₆) .
- X-ray Crystallography : Determines crystal structure and dihedral angles between aromatic rings (e.g., using SHELXL for refinement) .
Q. What in vitro assays evaluate its pharmacological potential?
- Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
- Antimicrobial Screening : Agar diffusion assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Biofilm Inhibition : Quantifying biofilm biomass reduction via crystal violet staining .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities?
- Data Collection : Single-crystal diffraction (e.g., Bruker SMART diffractometer, λ = 0.71073 Å) provides unit cell parameters (e.g., triclinic P1 space group, α = 107.776°) .
- Refinement with SHELX : SHELXL refines atomic coordinates using least-squares minimization (R factor < 0.05) and corrects for absorption (SADABS) .
- Applications : Resolves tautomerism in pyrazole rings and confirms tert-butyl group orientation .
Q. How do structural modifications influence biological activity?
- Case Study : Replacing the tert-butyl group with trifluoromethyl (CF₃) enhances lipophilicity and CNS permeability, improving anticonvulsant ED₅₀ values .
- Thiazolidinone Hybrids : Incorporating 2-thioxo-1,3-thiazolidin-4-one moieties increases antimicrobial potency (e.g., MIC = 8 µg/mL vs. E. coli) .
- SAR Insights : Electron-withdrawing groups on the phenyl ring reduce metabolic degradation, extending plasma half-life .
Q. What computational methods predict electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to assess redox stability .
- Multiwfn Analysis : Maps electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites (e.g., benzodioxolyl oxygen as a hydrogen bond acceptor) .
- Molecular Docking : Simulates binding to GABA receptors (docking score = −9.2 kcal/mol) to rationalize anticonvulsant mechanisms .
Q. How can contradictions in biological data across studies be addressed?
- Example : Discrepancies in IC₅₀ values for antimicrobial activity may arise from:
Assay Variability : Differences in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) .
Solubility Issues : Use of DMSO (≤1% v/v) vs. aqueous buffers affects compound availability .
- Resolution : Standardize protocols (CLSI guidelines) and validate purity via HPLC (>98%) before testing .
Q. What challenges exist in optimizing synthetic yield and purity?
- Side Reactions : Competing formation of regioisomers during pyrazole cyclization (mitigated by slow acid chloride addition) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates, but recrystallization in ethanol improves crystallinity .
- Yield Optimization : Microwave-assisted synthesis reduces reaction time (1 hour vs. 18 hours) and increases yield by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
